molecular formula C18H20FN7 B6446930 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2548981-57-1

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No. B6446930
CAS RN: 2548981-57-1
M. Wt: 353.4 g/mol
InChI Key: AUMDRRVFBRXCDY-UHFFFAOYSA-N
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Description

The compound “6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine” is a synthetic derivative of fluoroquinolones . Fluoroquinolones are a class of important synthetic antimicrobial agents broadly and effectively used in clinic for infectious diseases . They possess excellent activities against Gram-negative and relatively moderate against Gram-positive bacteria .


Synthesis Analysis

The synthesis of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described in the literature . The process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques. For instance, the 1H-NMR (DMSO-d6) δ 8.67 (s, 1H, C2 - H), 7.90 (d, J = 13.2 Hz, 1H, C5 - H), 7.56 (d, J = 7.5 Hz, 1H, C8 - H), 7.37–7.31 (m, 5H, Ar- H), 5.09 (s, 2H, -O-CH2 -Ar), 3.78–3.82 (m, 1H, cyclopropyl), 3.15–3.40 (m, 16H, piperazinyl), 1.17–1.32 (m, 4H, cyclopropyl) can be observed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . The process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectral techniques. For instance, the 1H-NMR (DMSO-d6) δ 8.67 (s, 1H, C2 - H), 7.90 (d, J = 13.2 Hz, 1H, C5 - H), 7.56 (d, J = 7.5 Hz, 1H, C8 - H), 7.37–7.31 (m, 5H, Ar- H), 5.09 (s, 2H, -O-CH2 -Ar), 3.78–3.82 (m, 1H, cyclopropyl), 3.15–3.40 (m, 16H, piperazinyl), 1.17–1.32 (m, 4H, cyclopropyl) can be observed .

Scientific Research Applications

Antibacterial Activity

Quinazolinones and their derivatives have been known to possess potent antibacterial properties . In particular, a series of novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized and evaluated for antibacterial activity . Although the compounds were inactive against the tested bacterial strains, they showed moderate activity against DNA-PK .

Antimicrobial Evaluation

Fluoroquinolones are a class of important synthetic antimicrobial agents used broadly and effectively in clinics for infectious diseases . A range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized and their inhibition of bacterial pathogens commonly disseminated in hospital environments were described . Some derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 µg/mL, which is 16-fold more potent than ciprofloxacin .

Anticancer Activity

Quinazolinones and their derivatives have also been investigated for their anticancer properties . For instance, a new N-substituted 2-arylquinazolinones bearing transstilbene moiety showed a good profile (IC50 < 5 μM) against human ductal breast epithelial tumor (T-47D) and human breast adenocarcinoma (MCF-7 and MDA-MB-231), showing two-fold potency more than etoposide standard drug .

DNA-PK Inhibition

DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks. Compounds that can inhibit DNA-PK have potential applications in cancer therapy . The aforementioned 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones showed moderate activity against DNA-PK .

properties

IUPAC Name

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7/c1-24(2)16-5-6-17(23-22-16)25-7-9-26(10-8-25)18-14-4-3-13(19)11-15(14)20-12-21-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMDRRVFBRXCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

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